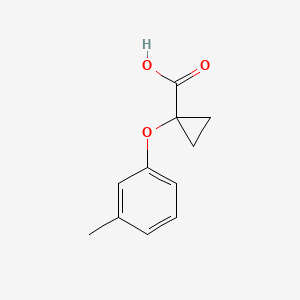
Methyl2-(5-(trifluoromethyl)pyridin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is a chemical compound with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetate group. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with methyl acetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The final product is typically purified through distillation or crystallization processes.
化学反応の分析
Types of Reactions
Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of 2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid.
Reduction: Formation of 2-(5-(trifluoromethyl)pyridin-2-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is widely used in scientific research due to its versatile chemical properties . Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of target proteins by binding to their active sites.
類似化合物との比較
Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate can be compared with other similar compounds, such as:
- Ethyl 2-cyano-5-(trifluoromethyl)nicotinate
- Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
These compounds share the trifluoromethyl-pyridine core structure but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity . The unique combination of the trifluoromethyl group and the acetate moiety in Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate provides distinct properties that make it particularly useful in various research applications.
特性
分子式 |
C9H7ClF3NO2 |
|---|---|
分子量 |
253.60 g/mol |
IUPAC名 |
methyl 2-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C9H7ClF3NO2/c1-16-8(15)3-7-6(9(11,12)13)2-5(10)4-14-7/h2,4H,3H2,1H3 |
InChIキー |
BZYRZJNOKBRCLI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=C(C=C(C=N1)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12065322.png)

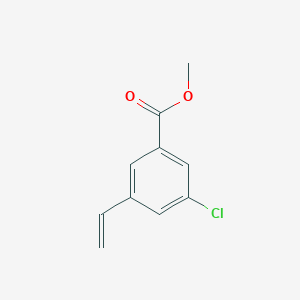
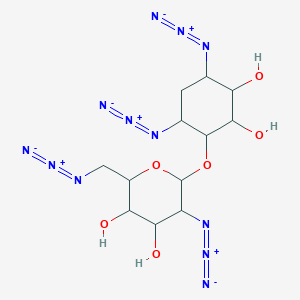

![2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B12065367.png)
![1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine](/img/structure/B12065373.png)
![6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one](/img/structure/B12065380.png)
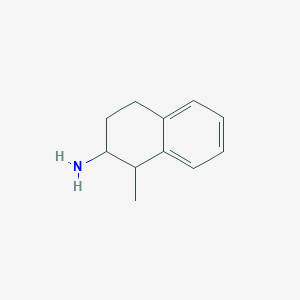
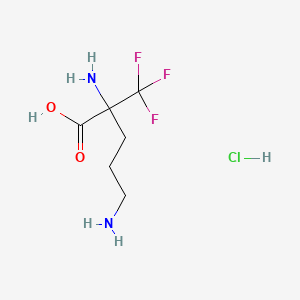
![4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12065393.png)
![5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine](/img/structure/B12065419.png)
